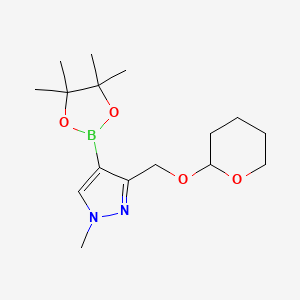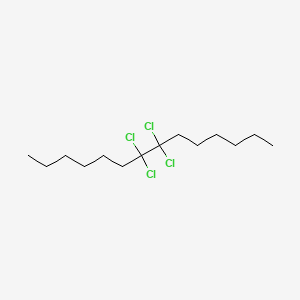
7,7,8,8-Tetrachlorotetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7,8,8-Tetrachlorotetradecane is an organic compound characterized by the presence of four chlorine atoms attached to a tetradecane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,8,8-Tetrachlorotetradecane typically involves the chlorination of tetradecane. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced separation techniques, such as distillation or chromatography, ensures the purity of the final product.
化学反応の分析
Types of Reactions
7,7,8,8-Tetrachlorotetradecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of chlorinated alcohols or ketones.
Reduction: The reduction process can convert the compound into less chlorinated derivatives or hydrocarbons.
Substitution: Halogen exchange reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Chlorinated alcohols, ketones, or carboxylic acids.
Reduction: Less chlorinated hydrocarbons or fully dechlorinated tetradecane.
Substitution: Compounds with different halogens or functional groups replacing chlorine atoms.
科学的研究の応用
7,7,8,8-Tetrachlorotetradecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated compounds and as a reagent in various organic reactions.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is conducted to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is utilized in the production of specialty chemicals, including flame retardants and plasticizers.
作用機序
The mechanism by which 7,7,8,8-Tetrachlorotetradecane exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.
類似化合物との比較
Similar Compounds
7,7,8,8-Tetracyanoquinodimethane: Known for its electron-accepting properties and use in organic electronics.
7,7,8,8-Tetrachlorooctane: A shorter-chain analog with similar chlorination patterns.
7,7,8,8-Tetrachlorodecane: Another analog with a different chain length, affecting its physical and chemical properties.
Uniqueness
7,7,8,8-Tetrachlorotetradecane is unique due to its specific chain length and chlorination pattern, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other chlorinated hydrocarbons.
特性
分子式 |
C14H26Cl4 |
|---|---|
分子量 |
336.2 g/mol |
IUPAC名 |
7,7,8,8-tetrachlorotetradecane |
InChI |
InChI=1S/C14H26Cl4/c1-3-5-7-9-11-13(15,16)14(17,18)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChIキー |
LTVNXKOPVRVIEZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C(CCCCCC)(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


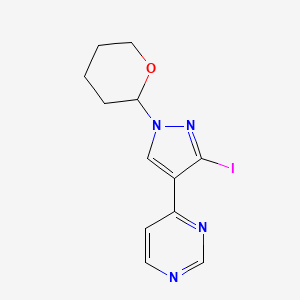

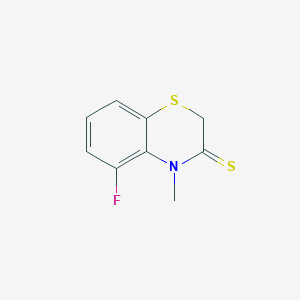
![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)


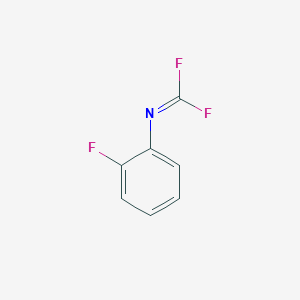

![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)
![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)
![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)

